3,5-Dichloropyridine-2,6-diamine

Descripción general

Descripción

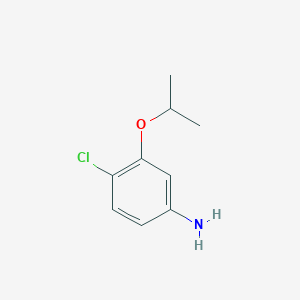

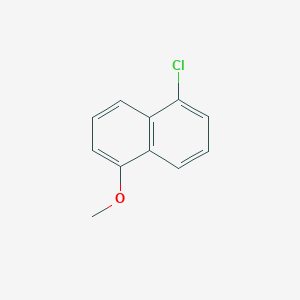

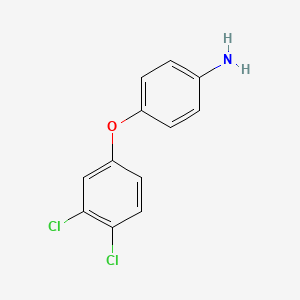

3,5-Dichloropyridine-2,6-diamine is a chemical compound with the molecular formula C5H5Cl2N3 and a molecular weight of 178.02 g/mol. It is used as a starting material to synthesize pirozadil, which can be used for reducing blood-fat and antiplatelet condensation .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,4,6-triamino-3,5-dinitropyridine in glacial acetic acid treated with hydrogen peroxide . The mixture is heated under reflux, cooled, diluted with water, and allowed to stand .Molecular Structure Analysis

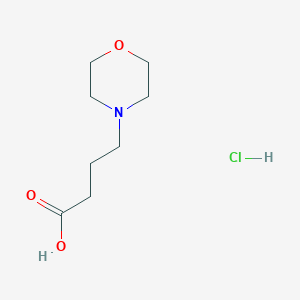

The molecular structure of 3,5-Dichloropyridine-2,6-diamine is characterized by two chlorine atoms and two amine groups attached to a pyridine ring. The exact structural details would require more specific studies or computational modeling .Chemical Reactions Analysis

Chemoselective Suzuki-Miyaura reactions on similar compounds like 3,5-dibromo-2,6-dichloropyridine have been studied . The optimized reaction conditions allow for the facile access of 3-aryl- and 3,5-diarylpyridines in good yields .Aplicaciones Científicas De Investigación

Synthesis and Properties of Polyimides

- Fluorinated Polyimides : Novel diamine monomers derived from 3,5-Dichloropyridine-2,6-diamine have been used to synthesize fluorinated polyimides with high thermal stability and low water absorption rates, useful in various industrial applications (Madhra et al., 2002).

- Optical and Electrochemical Applications : Derivatives of 3,5-Dichloropyridine-2,6-diamine have been synthesized for use in poly(pyridine−imide) with unique optical properties, useful for electrochromic devices and protonation characterization (Liaw et al., 2007).

- High Glass Transition Polyimides : A new diamine monomer containing pyridine groups derived from 3,5-Dichloropyridine-2,6-diamine was used to prepare polyimides with high thermal and mechanical properties, relevant in materials science (Wang et al., 2008).

Coordination Chemistry and Ligands

- Lanthanide Compounds and Iron Complexes : Derivatives of 2,6-di(pyrazol-1-yl)pyridine, related to 3,5-Dichloropyridine-2,6-diamine, have been used in coordination chemistry, notably in luminescent lanthanide compounds for biological sensing and iron complexes (Halcrow, 2005).

Novel Applications in Material Science

- Poly(amide–imide)s Synthesis : 3,5-Dichloropyridine-2,6-diamine derivatives have been used in synthesizing novel poly(amide–imide)s, demonstrating high thermal stability and unique properties relevant in advanced material applications (Mehdipour‐Ataei & Amirshaghaghi, 2004).

- Yttrium(III) Complexes : Research involving 3,5-Dichloropyridine-2,6-diamine derivatives in the synthesis of yttrium(III) complexes provides insights into potential applications in catalysis and material science (Radecka-Paryzek & Patroniak-Krzyminiewska, 1995).

Other Relevant Research

- Magnetic Circular Dichroism Spectroscopy : Studies involving chlorin complexes with ligands derived from 3,5-Dichloropyridine-2,6-diamine offer insights into magnetic circular dichroism spectroscopy, relevant in chemical analysis and material characterization (Huff et al., 1993).

Direcciones Futuras

The future directions of research on 3,5-Dichloropyridine-2,6-diamine could involve exploring its potential applications in the synthesis of pharmaceuticals and other organic compounds . Further studies could also focus on optimizing its synthesis and understanding its reactivity and mechanism of action .

Mecanismo De Acción

Target of Action

It’s known that chlorinated pyridines are highly reactive towards nucleophilic attack due to their electron-deficient nature . This suggests that the compound could potentially interact with a variety of biological targets, particularly those containing nucleophilic groups.

Mode of Action

It’s known that chlorinated pyridines can undergo various reactions, including nucleophilic aromatic substitution . This suggests that 3,5-Dichloropyridine-2,6-diamine might interact with its targets through a similar mechanism, leading to changes in the target’s structure and function.

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) ranges from 1.22 to 1.57 , suggesting that it could potentially cross biological membranes and reach various tissues in the body. The compound’s water solubility is relatively low, ranging from 0.517 mg/ml to 0.943 mg/ml , which could impact its bioavailability and distribution in the body.

Propiedades

IUPAC Name |

3,5-dichloropyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEGYRPBWSGDTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=C1Cl)N)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30506489 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dichloropyridine-2,6-diamine | |

CAS RN |

76942-19-3 | |

| Record name | 3,5-Dichloropyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30506489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyloxazolo[5,4-c]pyridine](/img/structure/B1610660.png)